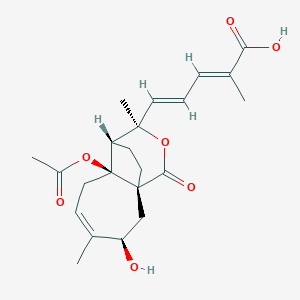
pseudolaric acid G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
pseudolaric acid G is a natural product found in Larix kaempferi and Pseudolarix amabilis with data available.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Pseudolaric acid G has been studied for its anticancer effects. For example, Li et al. (2005) found that pseudolaric acid B inhibited the growth of human gastric cancer cells AGS by inducing apoptosis and arresting the cell cycle at the G2/M phase. The study observed down-regulation of cdc2 levels, decrease in anti-apoptotic protein Bcl-2, and activation of caspase-3, which are markers of apoptosis in cancer cells (Li et al., 2005). Similarly, Gong et al. (2005) reported that pseudolaric acid B induced apoptosis in human melanoma cells A375-S2 via the p53 and bax/Bcl-2 pathways, suggesting a potential role in treating skin cancers (Gong et al., 2005).
Microtubule Destabilization
Research by Wong et al. (2005) highlighted pseudolaric acid B as a novel microtubule-destabilizing agent that circumvents multidrug resistance. This study showed that pseudolaric acid B induced cell cycle arrest and apoptosis in cancer cells, suggesting its potential use in cancer therapeutics, especially in drug-resistant cases (Wong et al., 2005).
Antifungal Activity
A study by Zhang et al. (2011) explored the antifungal properties of pseudolaric acid B, finding that it did not kill but suppressed the growth of the fungus Chaetomium globosum. This work suggests that pseudolaric acid B could be biotransformed into metabolites with reduced antifungal activities, indicating a potential role in antifungal drug development (Zhang et al., 2011).
Anti-Metastasis Effects
Wang et al. (2017) demonstrated that pseudolaric acid B inhibited gastric cancer cell metastasis in vitro and in a haematogenous dissemination model. The study highlighted its role in suppressing the PI3K/AKT, ERK1/2, and mitochondria-mediated apoptosis pathways, offering insights into its mechanism of action in preventing cancer cell spread (Wang et al., 2017).
Immunomodulatory Effects
A study by Li et al. (2014) on Hexahydropseudolaric acid B, a derivative of pseudolaric acid B, showed it to have a promising immunosuppressive activity. This compound exhibited preferable immunosuppressive activity with lower cytotoxicity than pseudolaric acid B, influencing regulatory T cells and multiple signaling pathways (Li et al., 2014).
Eigenschaften
Produktname |
pseudolaric acid G |
|---|---|
Molekularformel |
C22H28O7 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
(2E,4E)-5-[(1R,3R,7S,8S,9R)-7-acetyloxy-3-hydroxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-4-en-9-yl]-2-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C22H28O7/c1-13-7-11-22(28-15(3)23)17-8-10-21(22,12-16(13)24)19(27)29-20(17,4)9-5-6-14(2)18(25)26/h5-7,9,16-17,24H,8,10-12H2,1-4H3,(H,25,26)/b9-5+,14-6+/t16-,17+,20-,21+,22+/m1/s1 |
InChI-Schlüssel |
GFNSUMXEBWZIRI-OXLLHMEESA-N |
Isomerische SMILES |
CC1=CC[C@@]2([C@H]3CC[C@]2(C[C@H]1O)C(=O)O[C@]3(C)/C=C/C=C(\C)/C(=O)O)OC(=O)C |
Kanonische SMILES |
CC1=CCC2(C3CCC2(CC1O)C(=O)OC3(C)C=CC=C(C)C(=O)O)OC(=O)C |
Synonyme |
pseudolaric acid G |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{1-[2-(4-Fluoro-benzenesulfonylamino)-ethyl]-3-imidazol-1-ylmethyl-2-methyl-1H-indol-5-yl}-propionic acid](/img/structure/B1250791.png)
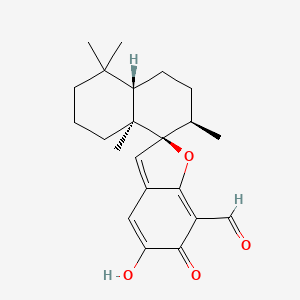
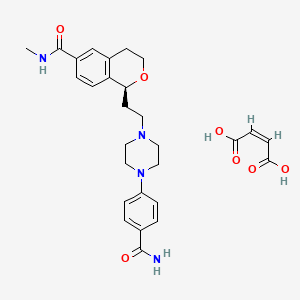
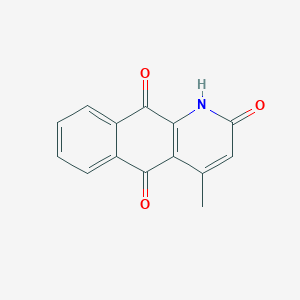
![(R)-1-(2-Methyl-benzothiazol-5-yloxy)-3-{4-[5-(4-trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylmethyl]-piperazin-1-yl}-propan-2-ol](/img/structure/B1250797.png)
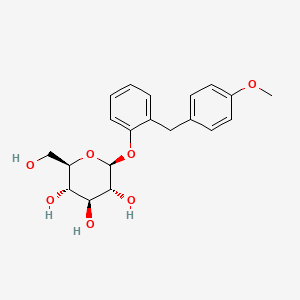
![[(9R,13R,14R,16R,17R)-8,8,13,17-tetramethyl-16-[(1S)-1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,17]nonadeca-1(12),2,4-trien-14-yl] acetate](/img/structure/B1250801.png)
![3-[[(10E,12E,18E,20E)-15-[(E)-10-(diaminomethylideneamino)dec-6-en-2-yl]-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,22,26,30-pentamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid](/img/structure/B1250802.png)
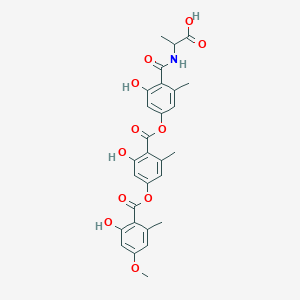
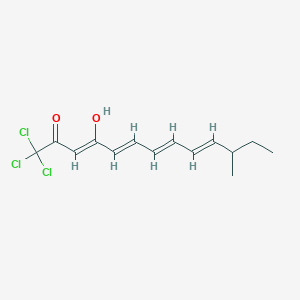
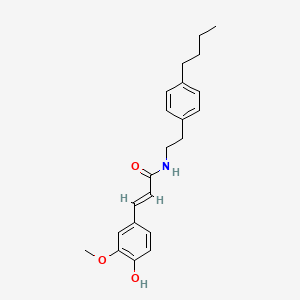
![(3Z,5S)-5-(hydroxymethyl)-1-[(2'-methyl-1,1'-biphenyl-4-yl)carbonyl]pyrrolidin-3-one O-methyloxime](/img/structure/B1250807.png)
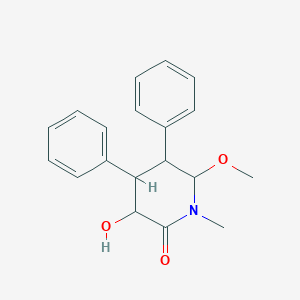
![Silane, (1,1-dimethylethyl)dimethyl[(3-methyl-2-furanyl)oxy]-](/img/structure/B1250813.png)